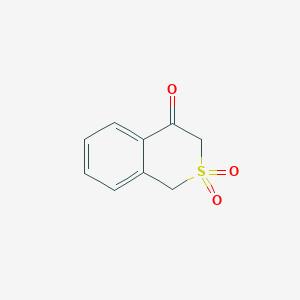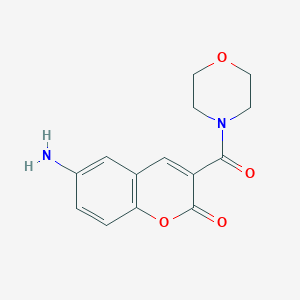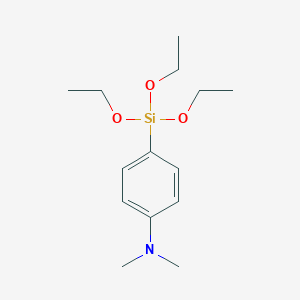
N,N-dimethyl-4-triethoxysilylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-triethoxysilylaniline: is an organosilicon compound that combines the properties of aniline derivatives and silane compounds. This compound is notable for its applications in surface modification and as a precursor in the synthesis of various functional materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-triethoxysilylaniline typically involves the reaction of N,N-dimethylaniline with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: N,N-dimethyl-4-triethoxysilylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
Chemistry: N,N-dimethyl-4-triethoxysilylaniline is used as a precursor in the synthesis of silane coupling agents, which are essential in the production of composite materials. It is also employed in the functionalization of surfaces to enhance adhesion properties.
Biology: In biological research, this compound is used to modify the surface of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces makes it valuable in the development of medical devices and implants. It is used to create coatings that improve the durability and performance of these devices.
Industry: In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.
作用机制
The mechanism of action of N,N-dimethyl-4-triethoxysilylaniline involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and the creation of functional materials.
相似化合物的比较
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, N,N-dimethyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-chloro-
Comparison:
- N,N-dimethyl-4-triethoxysilylaniline is unique due to the presence of the triethoxysilyl group, which imparts distinct properties related to surface modification and adhesion.
- Benzenamine, N,N-dimethyl-4-nitro- is primarily used in the synthesis of dyes and pigments.
- Benzenamine, N,N-dimethyl-4-methyl- is used as an intermediate in organic synthesis.
- Benzenamine, N,N-dimethyl-4-chloro- is employed in the production of agrochemicals and pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
18418-79-6 |
|---|---|
分子式 |
C14H25NO3Si |
分子量 |
283.44 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
InChI 键 |
ZDAMOIHILBVHMU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
规范 SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
| 18418-79-6 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



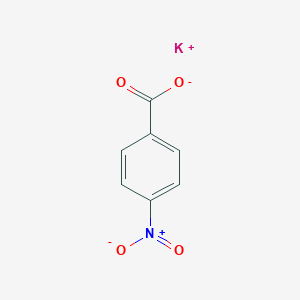
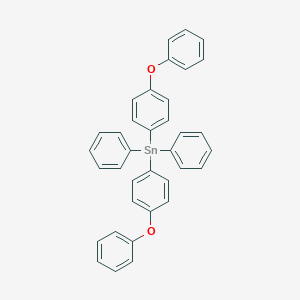
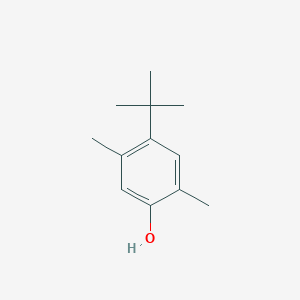
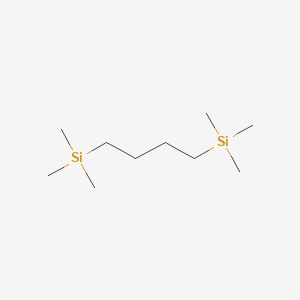

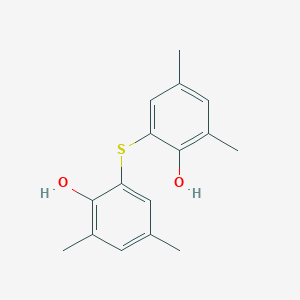

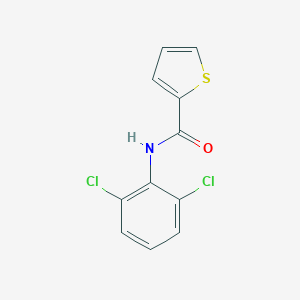
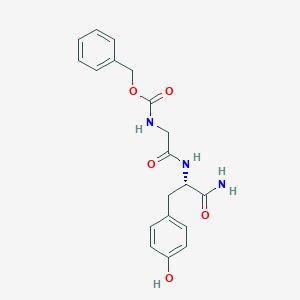
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI)](/img/structure/B100240.png)

